molecular formula C40H79NO4 B12529670 N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide CAS No. 141923-07-1

N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide

Cat. No.: B12529670
CAS No.: 141923-07-1
M. Wt: 638.1 g/mol
InChI Key: NKJMWDBSQFISEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is a complex organic compound with a molecular formula of C40H79NO4 This compound is characterized by its unique structure, which includes a long hydrocarbon chain with multiple hydroxyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide typically involves the reaction of a fatty acid with an amine under specific conditions. One common method involves the use of docosanoic acid and a hydroxylated amine. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols .

Scientific Research Applications

N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide involves its interaction with specific molecular targets in the body. The hydroxyl groups and amide linkage allow it to interact with proteins and enzymes, potentially modulating their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is unique due to its specific arrangement of hydroxyl groups and the presence of an unsaturated bond in the hydrocarbon chain.

Properties

CAS No.

141923-07-1

Molecular Formula

C40H79NO4

Molecular Weight

638.1 g/mol

IUPAC Name

N-(1,3,4-trihydroxyoctadec-8-en-2-yl)docosanamide

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-38,40,42-43,45H,3-25,27,29-36H2,1-2H3,(H,41,44)

InChI Key

NKJMWDBSQFISEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.